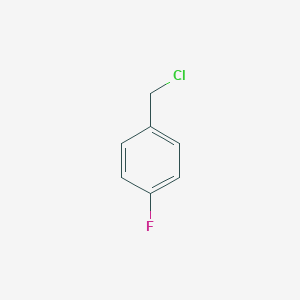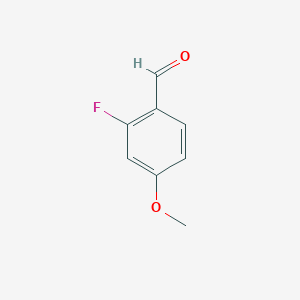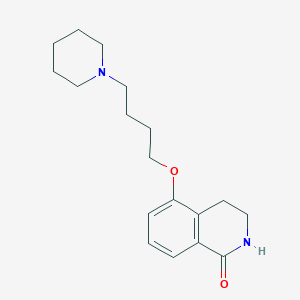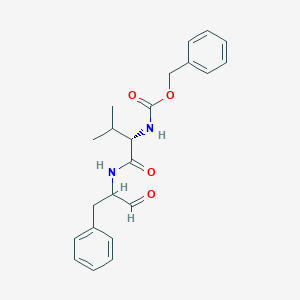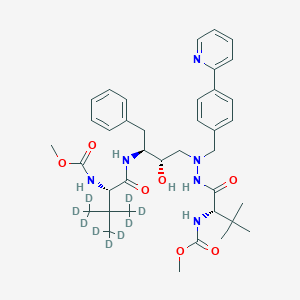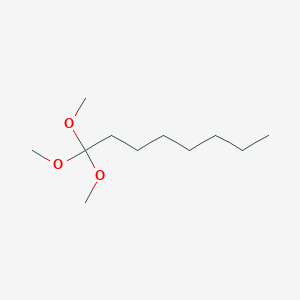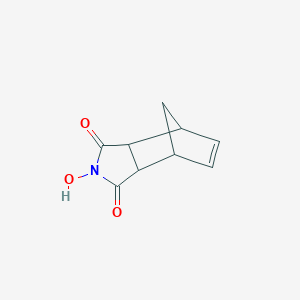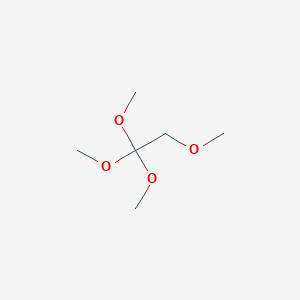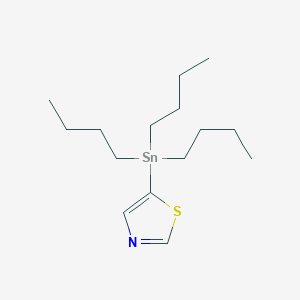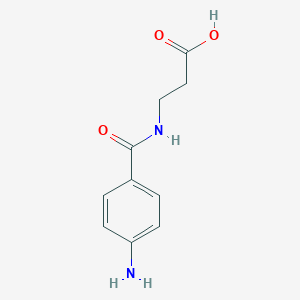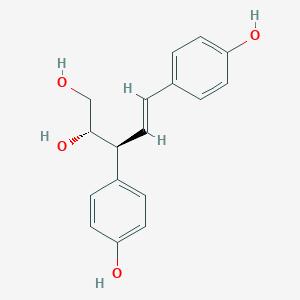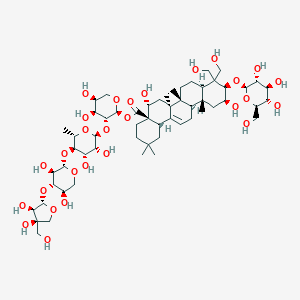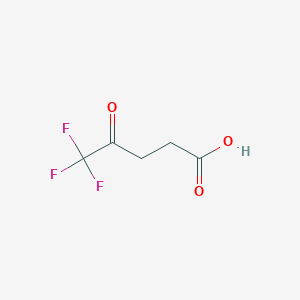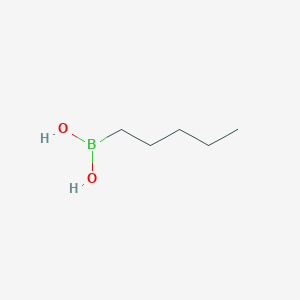
n-ペンチルボロン酸
説明
Pentyldihydroxyborane, also known as pentylboronic acid, is an organic boron compound with the molecular formula C5H13BO2. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents. This compound is known for its unique chemical properties and is widely used in organic synthesis and various industrial applications.
科学的研究の応用
Pentyldihydroxyborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Pentyldihydroxyborane derivatives are used in the development of fluorescent probes for detecting biomolecules.
Industry: This compound is used as an intermediate in the production of polymers, agrochemicals, and other specialty chemicals.
作用機序
Target of Action
Boronic acids and their esters, in general, are known to interact with various enzymes and proteins . For instance, Phenylboronic acid, a similar compound, has been reported to interact with Cocaine esterase .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .
Biochemical Pathways
Boronic acids and their esters are often used in the synthesis of various biochemical compounds, suggesting they may play a role in multiple biochemical pathways .
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water, undergoing hydrolysis . This could potentially affect their bioavailability and pharmacokinetics.
Result of Action
n-Pentylboronic acid has been used in the synthesis of (-)-Δ8-THC and (-)-Δ9-THC . It also aids in the synthesis of boronic acid inhibitors of endothelial lipase . These results suggest that n-Pentylboronic acid can influence the synthesis of various biochemical compounds.
Action Environment
The action, efficacy, and stability of n-Pentylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be sensitive to pH changes, with their stability decreasing in acidic conditions . Additionally, they are only marginally stable in water, undergoing hydrolysis .
生化学分析
Biochemical Properties
n-Pentylboronic acid, like other boronic acids, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various biochemical applications. The compound’s unique properties as a mild organic Lewis acid, coupled with its mitigated reactivity profile, makes it particularly attractive as a synthetic intermediate .
Molecular Mechanism
The molecular mechanism of n-Pentylboronic acid is largely based on its ability to interact with other molecules. For instance, in the Suzuki–Miyaura cross-coupling reaction, n-Pentylboronic acid can participate in the formation of carbon-carbon bonds, a process that is widely applied in organic synthesis .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, which suggests that n-Pentylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids are known to interact with diols, which could potentially influence metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Pentyldihydroxyborane can be synthesized through the reaction of pentanol with boron trioxide or boric acid under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100-150°C. Another common method involves the hydroboration of pentene with diborane, followed by oxidation with hydrogen peroxide to yield pentyldihydroxyborane.
Industrial Production Methods: In industrial settings, pentyldihydroxyborane is often produced through the hydroboration of pentene using diborane as the boron source. This method is preferred due to its high yield and efficiency. The reaction is carried out in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Pentyldihydroxyborane can undergo oxidation reactions to form pentylboronic acid. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: This compound can be reduced to form pentylborane using reducing agents such as lithium aluminum hydride.
Substitution: Pentyldihydroxyborane can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups. For example, reaction with halogens can yield pentylhaloboranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Pentylboronic acid.
Reduction: Pentylborane.
Substitution: Pentylhaloboranes and other substituted boranes.
類似化合物との比較
Pentyldihydroxyborane is unique among boron compounds due to its specific structure and reactivity. Similar compounds include:
Methylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Phenylboronic acid: Known for its applications in the development of sensors and as a building block in organic synthesis.
Butylboronic acid: Similar in structure but with different reactivity and applications.
Compared to these compounds, pentyldihydroxyborane offers unique advantages in terms of its solubility, reactivity, and versatility in various chemical reactions and applications.
特性
IUPAC Name |
pentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPXVJNCQKYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326166 | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-50-2 | |
| Record name | B-Pentylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentaneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4737-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PENTANEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


